N-(4-carbamoylphenyl)-2-ethoxybenzamide
Description
N-(4-Carbamoylphenyl)-2-ethoxybenzamide is a benzamide derivative characterized by a 2-ethoxybenzamide backbone substituted with a 4-carbamoylphenyl group.
Properties
CAS No. |
346726-29-2 |
|---|---|
Molecular Formula |
C16H16N2O3 |
Molecular Weight |
284.31g/mol |
IUPAC Name |
N-(4-carbamoylphenyl)-2-ethoxybenzamide |
InChI |
InChI=1S/C16H16N2O3/c1-2-21-14-6-4-3-5-13(14)16(20)18-12-9-7-11(8-10-12)15(17)19/h3-10H,2H2,1H3,(H2,17,19)(H,18,20) |
InChI Key |
AYZFTWORASDNBN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-Chloro-3-trifluoromethylphenyl)-2-ethoxybenzamide (CTB)
- Structure : Retains the 2-ethoxybenzamide core but substitutes the 4-carbamoyl group with a 4-chloro-3-trifluoromethylphenyl moiety.
- Activity : Functions as a p300 histone acetyltransferase (HAT) activator. The electronegative -Cl and -CF₃ groups at the 4- and 3-positions are critical for binding and activation .
- Key Finding : The relative positions of -Cl and -CF₃ are essential; inversion of these groups abolishes activity .
N-(4-Chloro-3-trifluoromethylphenyl)-2-ethoxy-6-pentadecylbenzamide (CTPB)
- Structure : Adds a lipophilic pentadecyl chain at the 6-position of the benzamide ring to the CTB scaffold.
- Activity : Exhibits enhanced p300 HAT activation compared to CTB, demonstrating that hydrophobicity improves enzyme interaction .
- Key Finding : The pentadecyl chain enhances membrane permeability and stabilizes protein-ligand interactions .
Substituent Effects on Physicochemical Properties
N-(4-Cyano-3-trifluoromethylphenyl)-2-ethoxybenzamide
- Structure: Replaces the carbamoyl group with a cyano (-CN) group at the 4-position.
- Properties: The strong electron-withdrawing -CN and -CF₃ groups promote crystallographic stability, as evidenced by monoclinic crystal packing (space group P2₁/n) .
- Key Finding : Hydrogen-bonding interactions involving the amide and ethoxy groups contribute to lattice stability .
N-(2-Methoxyphenyl)-4-chlorobenzamide
- Structure : Substitutes the ethoxy group with a methoxy (-OCH₃) group at the 2-position and a -Cl at the 4-position.
Role of Ethoxy Group Position
- Example : 3-(4-Acetyl-2-ethoxyphenylcarbamoyl)-N-hydroxybenzamide () places the ethoxy group at the 2-position of the phenyl ring, differing from the 2-ethoxybenzamide core.
- Impact : Positional changes in the ethoxy group affect electronic distribution and steric interactions, influencing solubility and target engagement .
Critical Analysis of Substituent Influence
- Electron-Withdrawing Groups (e.g., -CF₃, -Cl) : Enhance binding to enzymatic targets like p300 HAT by stabilizing charge interactions .
- Hydrophobic Chains (e.g., pentadecyl) : Improve membrane permeability and prolong target engagement .
- Polar Groups (e.g., -CONH₂) : Increase solubility but may reduce cell permeability compared to lipophilic analogs.
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